molecular formula C10H18N2O2 B14520236 2,4,6,8-Tetramethyl-1,2,5,8-tetrahydro-1,5-diazocine-2,8-diol CAS No. 63183-50-6

2,4,6,8-Tetramethyl-1,2,5,8-tetrahydro-1,5-diazocine-2,8-diol

Cat. No.: B14520236
CAS No.: 63183-50-6
M. Wt: 198.26 g/mol
InChI Key: FCVFNWIWUFSQQG-UHFFFAOYSA-N
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Description

2,4,6,8-Tetramethyl-1,2,5,8-tetrahydro-1,5-diazocine-2,8-diol is a synthetic organic compound characterized by its unique structure and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6,8-Tetramethyl-1,2,5,8-tetrahydro-1,5-diazocine-2,8-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to ensure efficient and cost-effective production. The process may also involve purification steps to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2,4,6,8-Tetramethyl-1,2,5,8-tetrahydro-1,5-diazocine-2,8-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

2,4,6,8-Tetramethyl-1,2,5,8-tetrahydro-1,5-diazocine-2,8-diol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,6,8-Tetramethyl-1,2,5,8-tetrahydro-1,5-diazocine-2,8-diol involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane
  • 2,4,6,8-Tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxane
  • 2,4,6,8-Tetramethyl-1-undecene

Uniqueness

Compared to similar compounds, 2,4,6,8-Tetramethyl-1,2,5,8-tetrahydro-1,5-diazocine-2,8-diol exhibits unique chemical properties and reactivity. Its specific structure allows for distinct interactions in chemical and biological systems, making it a valuable compound for various applications.

Properties

CAS No.

63183-50-6

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

2,4,6,8-tetramethyl-1,5-dihydro-1,5-diazocine-2,8-diol

InChI

InChI=1S/C10H18N2O2/c1-7-5-9(3,13)12-10(4,14)6-8(2)11-7/h5-6,11-14H,1-4H3

InChI Key

FCVFNWIWUFSQQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC(C=C(N1)C)(C)O)(C)O

Origin of Product

United States

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